molecular formula C20H22N2O4 B5187307 2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid

2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid

Cat. No.: B5187307
M. Wt: 354.4 g/mol
InChI Key: JSYWEFSXSAYLEY-UHFFFAOYSA-N
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Description

2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid is a complex organic compound with the molecular formula C21H22N2O4. This compound is characterized by its unique structure, which includes a benzamide group and a benzoyl group attached to an amino acid backbone. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-benzamidobenzoic acid, which is then reacted with 3-methylpentanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique uses microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher yields. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzamidobenzoic acid: A precursor in the synthesis of 2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid.

    3-Methylpentanoic acid: Another precursor used in the synthesis process.

    Benzamides: A class of compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-13(2)17(20(25)26)22-19(24)15-11-7-8-12-16(15)21-18(23)14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYWEFSXSAYLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330097
Record name 2-[(2-benzamidobenzoyl)amino]-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1007958-31-7
Record name 2-[(2-benzamidobenzoyl)amino]-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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